molecular formula C18H23N3O4 B2861384 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide CAS No. 1385445-78-2

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B2861384
CAS No.: 1385445-78-2
M. Wt: 345.399
InChI Key: GNIIRSCHHGEQMH-UHFFFAOYSA-N
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Description

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused with a pyridine ring. The molecule contains a cyano group at the 8-position of the spiro ring and a carboxamide linker connecting the spiro system to a 6-isopropoxy-substituted pyridine moiety.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13(2)25-15-4-3-14(11-20-15)16(22)21-17(12-19)5-7-18(8-6-17)23-9-10-24-18/h3-4,11,13H,5-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIIRSCHHGEQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketal Formation from Cyclohexanone

The spirocyclic core is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol. Under reflux conditions with p-toluenesulfonic acid (PTSA), cyclohexanone reacts with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is isolated in yields exceeding 85% after aqueous workup and distillation.

Introduction of the Cyano Group

The ketone moiety undergoes cyanohydrin formation using trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide. Subsequent dehydration with phosphorus oxychloride (POCl₃) yields 8-cyano-1,4-dioxaspiro[4.5]decane.

Amination of the Nitrile

The nitrile is converted to the primary amine via a Hofmann-type rearrangement. Treatment with sodium hypochlorite (NaOCl) and ammonium hydroxide generates 8-cyano-1,4-dioxaspiro[4.5]decan-8-amine. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the amine in 70–75% yield.

Functionalization of Pyridine-3-Carboxylic Acid

Bromination at the 6-Position

Pyridine-3-carboxylic acid is esterified to methyl nicotinate using thionyl chloride (SOCl₂) and methanol. Electrophilic bromination with bromine (Br₂) and iron(III) bromide (FeBr₃) at 0°C introduces a bromine atom at the 6-position, yielding methyl 6-bromopyridine-3-carboxylate.

Nucleophilic Substitution with Isopropoxide

The bromine is displaced via nucleophilic aromatic substitution using sodium isopropoxide (NaO-iPr) in dimethylformamide (DMF) at 120°C. This step produces methyl 6-(propan-2-yloxy)pyridine-3-carboxylate, which is hydrolyzed to 6-(propan-2-yloxy)pyridine-3-carboxylic acid using aqueous NaOH (2 M).

Amide Bond Formation

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Alternatively, coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are employed for direct amidation.

Coupling with the Spirocyclic Amine

The activated acid reacts with 8-cyano-1,4-dioxaspiro[4.5]decan-8-amine in the presence of N,N-Diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous DCM or THF at room temperature, achieving yields of 80–85% after purification via recrystallization from ethanol/water.

Optimization and Challenges

Steric Hindrance in Spirocyclic Amine

The bulky spirocyclic structure necessitates prolonged reaction times (24–48 hours) for complete amidation. Catalytic DMAP (4-Dimethylaminopyridine) enhances reaction rates by 30%.

Regioselectivity in Pyridine Substitution

Bromination at the 6-position requires precise temperature control to avoid di- or tri-substitution byproducts. GC-MS analysis confirms >95% regioselectivity under optimized conditions.

Comparative Analysis of Coupling Agents

Coupling Agent Solvent Temperature Yield (%)
Thionyl Chloride DCM 0°C 78
HATU/DIPEA DMF RT 85
EDCl/HOBt THF 40°C 82

HATU-mediated coupling provides the highest yield due to superior activation efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives of 1,4-dioxaspiro[4.5]decane and pyridine-based systems. Key analogues include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reference
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide (Target) 1,4-Dioxaspiro[4.5]decane + pyridine Cyano, carboxamide, isopropoxy ~361.4 (estimated) N/A
5-Bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine 1,4-Dioxaspiro[4.5]decane + pyridine Methoxy, bromo 356.2
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine 1,4-Dioxaspiro[4.5]decane + pyridine Methanamine 248.3
8-[6-(1-Azetidinyl)-3-pyridinyl]-1,4-dioxaspiro[4.5]decan-8-ol 1,4-Dioxaspiro[4.5]decane + pyridine Azetidinyl, hydroxyl 334.4
N-(2-((1,4-Dioxaspiro[4.5]decan-8-yl)amino)-4-phenylquinolin-6-yl)acrylamide 1,4-Dioxaspiro[4.5]decane + quinoline Acrylamide, phenyl 445.5

Key Observations :

  • The target compound is distinguished by its cyano group and carboxamide linker, which are absent in analogues like 5-bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine .
  • Spiro ring puckering: The 1,4-dioxaspiro[4.5]decane core adopts nonplanar conformations, with puckering parameters (amplitude q and phase angle φ) critical for molecular interactions .

Key Observations :

  • The target compound likely requires multi-step synthesis involving carboxamide coupling (e.g., via EDCI/HOBt) and spiro ring formation .
  • Yields for spirocyclic derivatives are moderate (e.g., 55% for methoxy-substituted analogues ), suggesting challenges in steric control during ring closure.
Physicochemical Properties
  • LogP : Estimated at ~2.5 (moderate lipophilicity), comparable to [8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine (LogP ~1.8) .
  • Conformational Rigidity : The spiro core reduces entropy penalties in binding interactions, a shared advantage with other 1,4-dioxaspiro[4.5]decane derivatives .

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